

# Amprexetine's Selectivity Profile: A Comparative Analysis Against Dopamine and Serotonin Transporters

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## Compound of Interest

Compound Name: *Amprexetine (TFA)*

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This guide provides a detailed comparison of the selectivity profile of amprexetine, a novel norepinephrine reuptake inhibitor (NRI), against the dopamine transporter (DAT) and the serotonin transporter (SERT). The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison with other selective and non-selective norepinephrine reuptake inhibitors.

## Executive Summary

Amprexetine (also known as TD-9855) is a potent and selective norepinephrine transporter (NET) inhibitor.<sup>[1]</sup> Preclinical in vitro studies have demonstrated that amprexetine possesses a notable selectivity for the norepinephrine transporter over the serotonin transporter, with a 4- to 10-fold greater inhibitory potency at human and rat NET compared to SERT.<sup>[1]</sup> Furthermore, amprexetine is reported to not inhibit the dopamine transporter (DAT).<sup>[2]</sup> This selectivity profile distinguishes it from other monoamine reuptake inhibitors and is a critical aspect of its pharmacological characterization.

## Comparative Selectivity Data

The following table summarizes the in vitro binding affinities (K<sub>i</sub>) of amprexetine and other relevant norepinephrine reuptake inhibitors for the dopamine transporter (DAT) and the

serotonin transporter (SERT). Lower  $K_i$  values indicate higher binding affinity.

Compound	DAT $K_i$ (nM)	SERT $K_i$ (nM)	Selectivity (SERT $K_i$ / NET $K_i$ )
Ampreloxetine (TD-9855)	No inhibition reported[2]	4- to 10-fold less potent than at NET[1]	4 - 10
Reboxetine	>10,000	129	~117
Atomoxetine	6.1	>1,000	~164
Desipramine	Not available	24.7	Not available
Duloxetine	310	0.8	0.002
Venlafaxine	2480	25	0.01

Note: The selectivity ratio for ampreloxetine is based on inhibitory potency in uptake assays rather than direct  $K_i$  values.

In addition to in vitro binding data, in vivo transporter occupancy studies in rats have shown plasma  $EC_{50}$  values for ampreloxetine of 11.7 ng/mL for NET and 50.8 ng/mL for SERT.[2] The projected human plasma  $EC_{50}$  values for occupancy are 5.5 ng/mL for NET and 23.9 ng/mL for SERT.[1]

## Experimental Protocols

The binding affinity ( $K_i$ ) and functional inhibition ( $IC_{50}$ ) of compounds for monoamine transporters are typically determined through radioligand binding assays and neurotransmitter uptake inhibition assays, respectively.

## Radioligand Binding Assay for DAT and SERT

Objective: To determine the binding affinity ( $K_i$ ) of a test compound for the dopamine and serotonin transporters.

Methodology:

- **Membrane Preparation:** Cell membranes are prepared from cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT). This is typically achieved by homogenizing the cells in a cold buffer solution and isolating the membrane fraction through centrifugation.
- **Assay Components:** The assay is conducted in a multi-well plate format and includes:
  - **Radioligand:** A specific radioactive ligand that binds with high affinity to the target transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram or [3H]paroxetine for SERT).
  - **Test Compound:** A range of concentrations of the unlabeled test compound (e.g., amprelooxetine).
  - **Membrane Preparation:** A fixed amount of the prepared cell membranes.
  - **Incubation Buffer:** A buffer solution to maintain optimal pH and ionic conditions for binding.
- **Incubation:** The components are incubated together to allow the binding to reach equilibrium.
- **Separation of Bound and Free Radioligand:** The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- **Data Analysis:**
  - Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
  - Specific binding is calculated by subtracting the non-specific binding from the total binding.
  - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition binding curve.

- The binding affinity ( $K_i$ ) is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Neurotransmitter Uptake Inhibition Assay

**Objective:** To determine the functional potency ( $IC_{50}$ ) of a test compound to inhibit the uptake of dopamine or serotonin into cells.

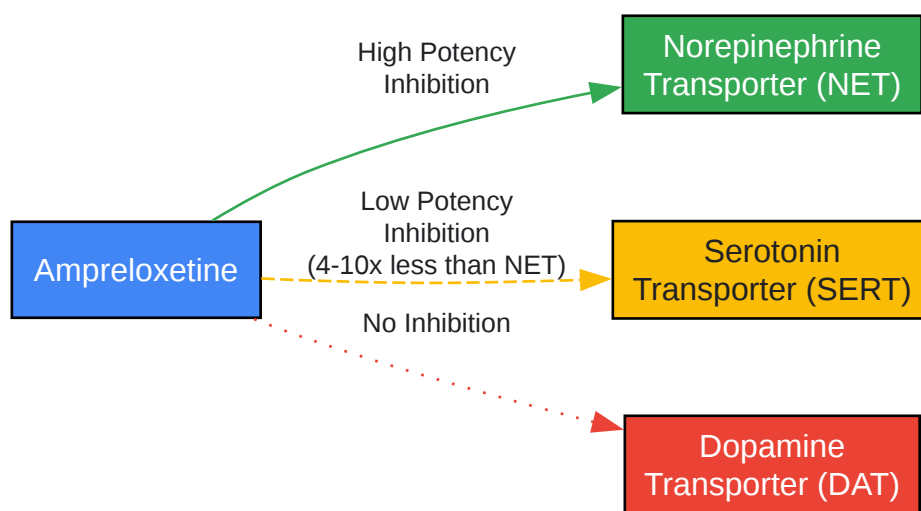
**Methodology:**

- **Cell Culture:** Cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured in appropriate media.
- **Assay Setup:** The cells are plated in multi-well plates and incubated until they form a confluent monolayer.
- **Pre-incubation:** The cells are washed and pre-incubated with a buffer solution.
- **Inhibition:** The cells are then incubated with various concentrations of the test compound (e.g., ampreloxetine).
- **Uptake Initiation:** A solution containing a radiolabeled neurotransmitter (e.g.,  $[3H]$ dopamine or  $[3H]$ serotonin) is added to initiate the uptake process.
- **Uptake Termination:** After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
- **Cell Lysis and Quantification:** The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
- **Data Analysis:**
  - Non-specific uptake is determined in the presence of a known potent uptake inhibitor or by using non-transfected cells.

- The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC<sub>50</sub>) is determined by analyzing the dose-response curve.

## Visualizing Ampreloxetine's Selectivity

The following diagram illustrates the selectivity profile of ampreloxetine, highlighting its primary target and its differential activity at the dopamine and serotonin transporters.



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Caption: Ampreloxetine's monoamine transporter selectivity profile.

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## References

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